molecular formula C10H11ClFNO B1412502 3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine CAS No. 1121613-88-4

3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine

Cat. No. B1412502
CAS RN: 1121613-88-4
M. Wt: 215.65 g/mol
InChI Key: DMWILQUPEXBSDW-UHFFFAOYSA-N
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Description

The compound “3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine” is a type of organic compound known as an azetidine, which is a type of heterocyclic compound . Azetidines are four-membered rings containing three carbon atoms and one nitrogen atom. The compound also contains a methoxy group (-OCH3) and a phenyl group (a ring of six carbon atoms, also known as a benzene ring) that is substituted with a chlorine atom and a fluorine atom .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the azetidine ring, the methoxy group, and the chloro-fluoro-phenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the halogenated phenyl group could affect the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

1. Synthesis and Antioxidant Activity

Researchers have synthesized Schiff bases and azetidines derived from phenyl urea derivatives, including compounds related to 3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine. They found that these compounds exhibited moderate to significant antioxidant effects, which could be a base for further exploration in medicinal chemistry (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

2. Anticancer Applications

Azetidine derivatives have been investigated for their anticancer properties. For instance, a study on thiourea-azetidine hybrids showed significant antiproliferative activity against various human cancer cell lines, indicating their potential as novel antitumor agents (Parmar, Soni, Guduru, Rayani, Kusurkar, Vala, Talukdar, Eissa, Metwaly, Khalil, Zunjar, & Battula, 2021).

3. Antimicrobial Applications

Azetidine compounds have shown promising results as antimicrobial agents. A study synthesizing various azetidines reported potent antimicrobial activity against microbes like Bacillus anthracis, Staphylococcus aureus, and Candida albicans (Halve, Bhadauria, & Dubey, 2007).

4. Tubulin Polymerisation Inhibition

Azetidine derivatives have been explored for their ability to inhibit tubulin polymerisation, a key process in cell division. This research is important for developing new chemotherapeutic agents targeting cancer cell proliferation (Malebari, Wang, Greene, O’Boyle, Fayne, Khan, Nathwani, Twamley, McCabe, Zisterer, & Meegan, 2021).

Mechanism of Action

Target of Action

It’s structurally similar to gefitinib , a well-known tyrosine kinase inhibitor. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a significant role in the modulation of growth factor signaling .

Mode of Action

These inhibitors block signal transduction and inhibit cell proliferation .

Biochemical Pathways

Tyrosine kinase inhibitors like gefitinib typically affect pathways such as the mapk, pi3k/akt, and jak/stat pathways . These pathways are critical for cell growth and survival.

Result of Action

Tyrosine kinase inhibitors typically result in the inhibition of cell proliferation and induction of apoptosis .

Safety and Hazards

The safety and hazards associated with “3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine” would depend on its physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The future directions for research on “3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

3-[(3-chloro-4-fluorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-9-3-7(1-2-10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWILQUPEXBSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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